![molecular formula C15H15ClO B13861676 (R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound with a biphenyl group attached to a chloropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the reaction of 4-bromobiphenyl with ®-propylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propylene oxide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-propanol.
Substitution: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-aminopropan-2-ol or ®-1-([1,1’-Biphenyl]-4-yl)-3-thiopropan-2-ol.
科学的研究の応用
Chemistry
In chemistry, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its biphenyl group provides a hydrophobic surface that can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol has potential applications as a precursor for the synthesis of therapeutic agents. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its biphenyl group imparts rigidity and stability to the materials, enhancing their performance in various applications.
作用機序
The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the chloropropanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol
- 4-([1,1’-Biphenyl]-4-yl)-2-chlorobutan-1-ol
- 1-([1,1’-Biphenyl]-4-yl)-3-chloropropane
Uniqueness
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the biphenyl group also provides distinct chemical properties, such as increased hydrophobicity and rigidity, which can influence its interactions with molecular targets.
特性
分子式 |
C15H15ClO |
|---|---|
分子量 |
246.73 g/mol |
IUPAC名 |
(2R)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m1/s1 |
InChIキー |
SFHXNWGGDWFBBR-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CCl)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
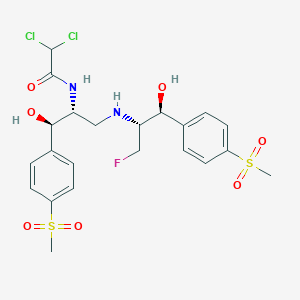
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
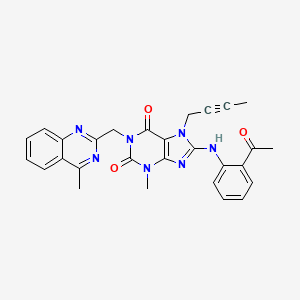
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
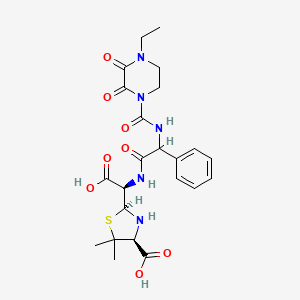
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
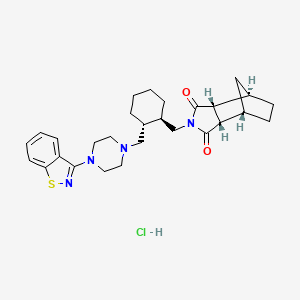
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)

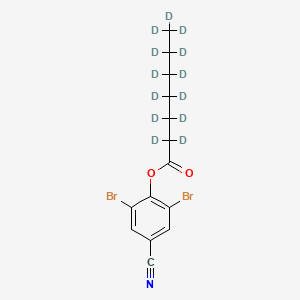
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
